molecular formula C6H14N2O B565388 N-(2-Hydroxyethyl)piperazine-d4 CAS No. 1160357-16-3

N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388
CAS No.: 1160357-16-3
M. Wt: 134.215
InChI Key: WFCSWCVEJLETKA-NZLXMSDQSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing piperazines, including HEPZ-d4. Notably, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular formula of HEPZ-d4 is C₆H₁₂D₄Cl₂N₂O , with a molecular weight of 207.13 g/mol . Its chemical structure includes a piperazine ring with a deuterated hydroxyethyl group. The SMILES notation is OC([2H])([2H])C([2H])([2H])N1CCNCC1 .


Chemical Reactions Analysis

HEPZ-d4 can participate in various chemical reactions due to its piperazine moiety. For instance, it may undergo cyclization reactions with sulfonium salts or engage in aza-Michael additions . These reactions are essential for its synthesis and potential applications .

Mechanism of Action

HEPZ-d4’s mechanism of action depends on its use. As a derivative of piperazine, it exhibits properties similar to piperazine. In the context of carbon capture , HEPZ-d4 can replace traditional activators like PZ in mixed amine systems. Its good mutual solubility in aqueous solutions, low melting point, and high boiling point make it a promising candidate for CO₂ capture .

Future Directions

: Chamakuri et al. “Recent developments in the synthesis of piperazines.” Chemistry of Heterocyclic Compounds, 57(10), 905–907 (2021) : LGC Standards. “N-(2-Hydroxyethyl)piperazine-d4 Dihydrochloride.”

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSWCVEJLETKA-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676245
Record name 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160357-16-3
Record name 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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